molecular formula C14H11N3O B2631015 1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline CAS No. 1375474-53-5

1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline

Cat. No.: B2631015
CAS No.: 1375474-53-5
M. Wt: 237.262
InChI Key: MCLYURKTWYRKJK-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-imidazol-2-yl)carbonyl]isoquinoline is a complex organic compound that features both an imidazole and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline typically involves the reaction of isoquinoline derivatives with imidazole-based reagents. One common method includes the use of 1-methyl-1H-imidazole-2-carboxylic acid as a starting material, which undergoes a condensation reaction with isoquinoline under specific conditions such as the presence of a dehydrating agent and a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-1H-imidazol-2-yl)carbonyl]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(1-Methyl-1H-imidazol-2-yl)carbonyl]isoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline exerts its effects involves interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities, while the isoquinoline moiety can intercalate with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole-2-carboxylic acid
  • Isoquinoline-1-carboxylic acid
  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol

Comparison: 1-[(1-Methyl-1H-imidazol-2-yl)carbonyl]isoquinoline is unique due to its combined imidazole and isoquinoline structures, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more complex interaction mechanisms .

Properties

IUPAC Name

isoquinolin-1-yl-(1-methylimidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-17-9-8-16-14(17)13(18)12-11-5-3-2-4-10(11)6-7-15-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLYURKTWYRKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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